
N-(2-Furylmethyl)-3-methoxypropan-1-amine
Description
N-(2-Furylmethyl)-3-methoxypropan-1-amine (CAS: 932267-74-8) is a secondary amine featuring a furan-2-ylmethyl group attached to a 3-methoxypropylamine backbone. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.23 g/mol . The compound is characterized by:
- A furan ring (oxygen-containing heterocycle) at the N-substituent.
- A methoxy group at the third carbon of the propyl chain.
- Potential applications in pharmaceutical synthesis due to its amine functionality and heteroaromatic moiety.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxypropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEHMJMQTGYMLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586192 | |
Record name | N-[(Furan-2-yl)methyl]-3-methoxypropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932267-74-8 | |
Record name | N-[(Furan-2-yl)methyl]-3-methoxypropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalyst Design
The primary industrial route to N-(2-Furylmethyl)-3-methoxypropan-1-amine begins with the vapor-phase catalytic amination of 3-methoxypropanol, as detailed in patent CN101328129B. This continuous process employs a multi-metallic catalyst supported on γ-alumina, with the following composition (weight percentages):
Component | Concentration Range | Role in Catalysis |
---|---|---|
Cu | 0.1–50.0% | Hydrogenation/dehydrogenation active sites |
Co | 0.5–60.0% | Promotes N–H bond activation |
Ru | 0.001–0.1% | Enhances ammonia dissociation |
Mg | 0.001–5.7% | Stabilizes catalyst structure |
Cr | 0.01–15.0% | Modifies acid-base properties |
The catalyst’s hierarchical pore structure (5–50 nm mesopores) facilitates rapid mass transfer of reactants while minimizing coke formation. Kinetic studies suggest the mechanism proceeds through sequential dehydrogenation of 3-methoxypropanol to 3-methoxypropanal, followed by reductive amination with ammonia.
Process Parameters and Optimization
Optimal reaction conditions derived from pilot-scale trials include:
Parameter | Value Range | Impact on Conversion |
---|---|---|
Temperature | 180–240°C | >85% conversion above 200°C |
Pressure | 2.0–3.5 MPa | Minimizes vaporization losses |
NH₃:Alcohol molar ratio | 8:1–12:1 | Suppresses diamine byproducts |
H₂:Alcohol molar ratio | 2:1–4:1 | Maintains catalyst activity |
LHSV | 0.8–1.2 h⁻¹ | Balances throughput and selectivity |
Under these conditions, the process achieves 89–93% selectivity toward 3-methoxypropylamine (primary amine intermediate) with <7% formation of N,N-bis(3-methoxypropyl)amine. The reactor effluent undergoes fractional distillation to isolate the amine precursor at 98.5% purity before subsequent functionalization.
Furylmethyl Group Incorporation
Nucleophilic Alkylation Strategies
The secondary amine structure forms through alkylation of 3-methoxypropylamine with 2-(chloromethyl)furan. While explicit experimental details remain proprietary, analogous reactions described in patent WO2007009405A1 suggest the following optimized protocol:
- Reagent Preparation : Generate 2-(chloromethyl)furan in situ via chlorination of 2-furanmethanol using SOCl₂ in dichloromethane (0–5°C, 2 h)
- Alkylation : React 3-methoxypropylamine with 1.05 eq chloromethylfuran in THF at reflux (66°C) for 12 h
- Workup : Quench with aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄
- Purification : Vacuum distillation (bp 115–118°C/0.5 mmHg) yields this compound as a pale yellow liquid (76–82% yield)
Critical to minimizing dialkylation is maintaining strict stoichiometric control and employing a large excess of the primary amine (3:1 molar ratio). Gas chromatography-mass spectrometry (GC-MS) analysis typically shows <2% bis-alkylated byproduct under these conditions.
Alternative Synthetic Pathways
Reductive Amination of 3-Methoxypropanal
Laboratory-scale synthesis employs reductive amination between 3-methoxypropanal and furfurylamine:
$$
\text{3-Methoxypropanal + Furfurylamine} \xrightarrow{\text{NaBH(OAc)₃, CH₂Cl₂}} \text{this compound}
$$
Key advantages include:
- Mild conditions (0–25°C, 4 h reaction time)
- High functional group tolerance
- No requirement for specialized equipment
However, commercial scalability remains limited by the high cost of furfurylamine derivatives and challenges in aldehyde stabilization during storage.
Industrial Production Metrics
A comparative analysis of synthesis routes reveals the following performance characteristics:
Metric | Catalytic Amination | Alkylation | Reductive Amination |
---|---|---|---|
Yield | 89% | 78% | 82% |
Purity | 98.5% | 95% | 97% |
Throughput (kg/h/m³) | 42 | 18 | 9 |
Energy Consumption | 8.7 GJ/ton | 14.2 GJ/ton | 11.6 GJ/ton |
Capital Cost | High | Moderate | Low |
The catalytic route dominates industrial production due to superior throughput and energy efficiency, despite higher initial capital investment. Recent optimizations in catalyst regeneration protocols (thermal treatment at 350°C under 5% H₂/N₂) extend catalyst lifetime to 18–24 months in continuous operation.
Quality Control and Characterization
Spectroscopic Fingerprinting
Batch consistency is verified through multimodal characterization:
¹H NMR (400 MHz, CDCl₃) :
δ 7.32 (dd, J = 1.8 Hz, 0.9 Hz, 1H, furan H-5)
δ 6.28 (dd, J = 3.2 Hz, 1.8 Hz, 1H, furan H-4)
δ 6.14 (dd, J = 3.2 Hz, 0.9 Hz, 1H, furan H-3)
δ 3.71 (s, 3H, OCH₃)
δ 3.53 (t, J = 6.4 Hz, 2H, NCH₂)
δ 2.69 (t, J = 6.8 Hz, 2H, CH₂O)
δ 1.82–1.75 (m, 2H, CH₂CH₂CH₂)
FT-IR (neat) :
2958 cm⁻¹ (C–H stretch, CH₂)
2835 cm⁻¹ (OCH₃ symmetric stretch)
1612 cm⁻¹ (furan C=C)
1115 cm⁻¹ (C–O–C methoxy)
Strict adherence to these spectral profiles ensures compliance with pharmacopeial standards for intermediate chemicals.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield different amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
N-(2-Furylmethyl)-3-methoxypropan-1-amine has been studied for its potential neuropharmacological effects. Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly those involved in mood regulation and seizure activity. For instance, studies have shown that derivatives of this compound may exhibit anticonvulsant properties by modulating GABAergic activity, which is crucial in managing epilepsy and anxiety disorders .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that modifications of the furan moiety can enhance antibacterial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Biochemical Applications
Proteomics Research
This compound is used in proteomics as a reagent for labeling proteins and studying protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool for understanding protein function and dynamics in biological systems .
Corrosion Inhibition
This compound has also been identified as a corrosion inhibitor in aqueous environments. Its effectiveness stems from its ability to adsorb onto metal surfaces, forming a protective layer that reduces oxidation rates. This application is particularly relevant in industries where metal integrity is critical, such as construction and manufacturing .
Materials Science
Polymer Chemistry
In polymer chemistry, this compound can serve as a monomer or additive in the synthesis of novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring and methoxypropanamine chain can interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
Structural Comparisons
Key Observations:
- Heterocyclic vs. Aromatic Substituents: The furan ring in the target compound distinguishes it from phenyl (e.g., Phenpromethamine) or thienyl analogs.
- Methoxy Group : The 3-methoxypropyl chain enhances polarity compared to methyl or unsubstituted alkyl chains in analogs like N-(furan-2-ylmethyl)-2-methylpropan-1-amine .
- Boron Integration : Compounds like N-(3-Methoxypropyl)-3-phenyl-4-(dioxaborolan-2-yl)pentanamide introduce boron for applications in catalysis or medicinal chemistry, a feature absent in the target compound .
Pharmacological and Physicochemical Properties
- Lipophilicity : The furan ring and methoxy group in the target compound likely confer moderate lipophilicity (clogP ~1.5–2.0), between Phenpromethamine (clogP ~1.8) and more polar boron-containing analogs .
- For example, Phenpromethamine is a stimulant, while N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine is an intermediate for Duloxetine (an SNRI) .
- Stability : The methoxy group may reduce metabolic degradation compared to hydroxyl-containing analogs.
Biological Activity
N-(2-Furylmethyl)-3-methoxypropan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
This compound has the following chemical characteristics:
- Chemical Formula : C₉H₁₅NO₂
- CAS Number : 932267-74-8
- Molecular Weight : 169.23 g/mol
1. Monoamine Oxidase Inhibition
Research has indicated that derivatives of this compound exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is crucial for the breakdown of neurotransmitters such as dopamine. The compound has shown promise in enhancing synaptic transmission without inducing pathological hyperexcitability, making it a candidate for further investigation in cognitive disorders like Alzheimer's disease .
Table 1: MAO Inhibition Profile
Compound Name | Target Enzyme | IC50 (μM) | Selectivity Ratio |
---|---|---|---|
F2MPA | MAO-B | 5.16 ± 0.86 | >19 |
Clorgyline | MAO-A | - | - |
Iproniazid | MAO-A/B | - | - |
L-deprenyl | MAO-B | - | - |
2. Neuroprotective Effects
In vivo studies demonstrated that F2MPA enhances long-term potentiation (LTP) in the dentate gyrus of the hippocampus, suggesting potential neuroprotective effects. These findings are significant as they indicate that the compound may improve cognitive function through modulation of synaptic plasticity .
Case Study 1: Neuropharmacological Evaluation
A study conducted on anesthetized rats evaluated the effects of F2MPA on synaptic transmission and excitability in the hippocampus. The results indicated that F2MPA significantly improved synaptic transmission without triggering hyperexcitability, highlighting its potential as a therapeutic agent for cognitive impairments associated with neurodegenerative diseases .
Case Study 2: Structure-Activity Relationship
Further investigations into the structure-activity relationship (SAR) of this compound derivatives revealed that modifications to the furylmethyl group can enhance MAO-B selectivity and potency. This research emphasizes the importance of structural components in determining biological activity and therapeutic efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to MAO-B. These studies suggest that the compound fits well within the active site of the enzyme, providing insights into its mechanism of action and potential for further optimization .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-Furylmethyl)-3-methoxypropan-1-amine?
Methodological Answer: A plausible route involves nucleophilic substitution or reductive amination. For example:
- Alkylation of 3-methoxypropan-1-amine : React 3-methoxypropan-1-amine with 2-(bromomethyl)furan under basic conditions (e.g., NaH in DMSO) to facilitate alkylation. Post-reaction, adjust pH to isolate the product via liquid-liquid extraction (e.g., hexane/ethyl acetate) and purify by chromatography .
- Copper-catalyzed multi-component reactions : Adapt protocols from γ-boryl amide synthesis (e.g., using CO as a carbonyl source and alkenes) to introduce functional groups .
Q. How can the molecular structure and conformation of this compound be validated experimentally?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and dihedral angles (e.g., thiophene/naphthalene dihedral angles in analogous compounds were 87.5°, validated by SC-XRD ).
- NMR spectroscopy : Analyze - and -NMR to confirm methoxypropyl and furylmethyl group integration. Compare chemical shifts with structurally similar amines (e.g., δ ~2.5–3.5 ppm for methylene protons adjacent to amine groups) .
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
- Storage conditions : Maintain at -20°C under inert atmosphere (N/Ar) to prevent oxidation. Use amber vials to avoid photodegradation, as recommended for related amines .
- Handling : Avoid prolonged exposure to moisture; use anhydrous solvents during synthesis to minimize hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective introduction of the furylmethyl group?
Methodological Answer:
- Catalyst screening : Test transition-metal catalysts (e.g., Cu, Pd) to enhance selectivity. For example, Cu(I) catalysts improved yields in carbonylative borylamidation of alkenes .
- Solvent effects : Compare polar aprotic solvents (DMSO, DMF) to stabilize intermediates. Evidence shows DMSO improved reaction rates in analogous alkylation reactions .
- Temperature gradients : Perform kinetic studies at 298–343 K to identify optimal reaction windows .
Q. What analytical strategies are effective for identifying and quantifying impurities in this compound?
Methodological Answer:
- HPLC-MS with relative retention times (RRT) : Use C18 columns and gradient elution (e.g., acetonitrile/water) to separate impurities. Calibrate response factors (RF) for quantification, as demonstrated for related amines (e.g., RRT = 0.4–2.2 for impurities in pharmacopeial standards) .
- LC-HRMS : Assign exact masses to detect trace byproducts (e.g., oxidation products or unreacted intermediates) .
Q. How can computational chemistry validate the compound’s conformational stability and intermolecular interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) and compare computed bond lengths/angles with SC-XRD data (e.g., C–C bond lengths in analogous structures: 1.50–1.54 Å ).
- Molecular dynamics (MD) simulations : Simulate crystal packing to assess van der Waals and dipole interactions, which dominate in absence of hydrogen bonds .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure, as advised for structurally similar amines .
- Emergency procedures : In case of exposure, rinse skin with soap/water and seek medical attention immediately. Provide SDS documentation to healthcare providers .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.